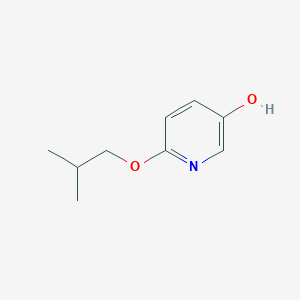
6-(2-Methylpropoxy)pyridin-3-ol
Übersicht
Beschreibung
“6-(2-Methylpropoxy)pyridin-3-ol” is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a hydroxyl group at the 3-position and a 2-methylpropoxy group at the 6-position .Wissenschaftliche Forschungsanwendungen
Conversion Pathways in Food Chemistry
Research by Hidalgo et al. (2020) elucidates the conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol in the presence of ammonia-producing compounds, highlighting a pathway for the formation of pyridin-3-ols in foods. This study suggests that pyridin-3-ols, including similar structures like "6-(2-Methylpropoxy)pyridin-3-ol," could be significant in understanding and controlling the formation of specific compounds in food processing and preservation (Hidalgo et al., 2020).
Organic Synthesis and Ligand Chemistry
A study by Cosford et al. (2003) on a structurally related compound, 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine, demonstrates its potent activity as a selective receptor antagonist. This example underscores the importance of pyridine derivatives in developing pharmaceutical agents and highlights the role that "this compound" could play in medicinal chemistry, particularly in designing receptor-targeted therapies (Cosford et al., 2003).
Material Science and Polymer Research
Research on novel polyimides derived from pyridine-containing monomers by Wang et al. (2006) showcases the utility of pyridine derivatives in synthesizing materials with exceptional thermal stability and mechanical properties. This insight suggests potential applications of "this compound" in developing new polymers and materials with tailored properties for high-performance applications (Wang et al., 2006).
Eigenschaften
IUPAC Name |
6-(2-methylpropoxy)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(2)6-12-9-4-3-8(11)5-10-9/h3-5,7,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLJVBVIZXJELC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=C(C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


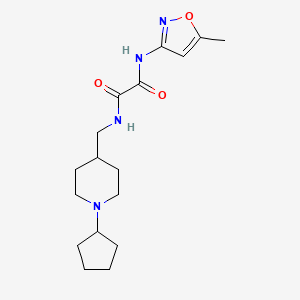
![N-[1-(3-Imidazol-1-ylpropyl)benzimidazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2934793.png)
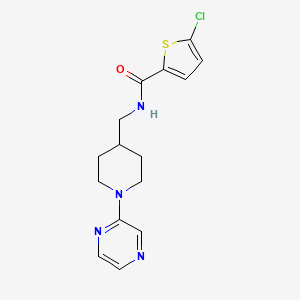
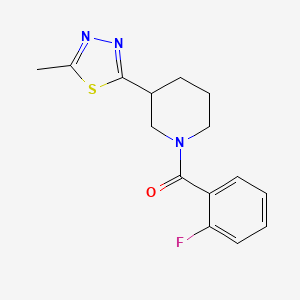
![3-[[1-(2-Chloroacetyl)pyrrolidin-3-yl]amino]benzonitrile](/img/structure/B2934796.png)
![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2934797.png)
![4,4-Difluoro-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid](/img/structure/B2934798.png)
![1-(4-bromophenyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2934799.png)
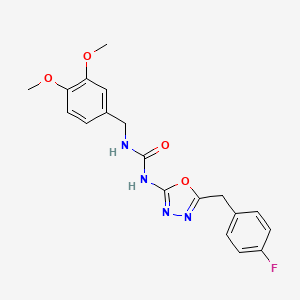
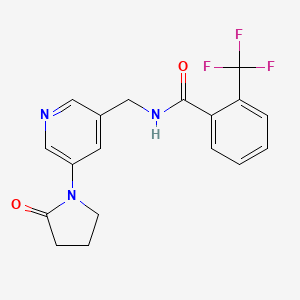

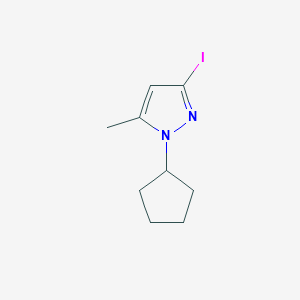

![8-allyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934813.png)